1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Description
The compound 1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a heterocyclic molecule featuring a pyrrolidine ring linked via an oxygen atom to a 5-chloropyrimidine moiety. The propan-1-one backbone connects this structure to a 3,5-dimethylpyrazole group. While direct experimental data on this compound is scarce, its structural analogs (e.g., pyrazolopyrimidines, pyrazolotriazolopyrimidines) have been studied for their synthetic routes, physicochemical properties, and biological activities, providing a basis for inference .
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-10-14(11(2)21-20-10)3-4-15(23)22-6-5-13(9-22)24-16-18-7-12(17)8-19-16/h7-8,13H,3-6,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQSNBLBMUKNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are CK1γ and CK1ε . These are kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular functions.
Mode of Action
This compound interacts with its targets by inhibiting their activity. The inhibition of CK1γ and CK1ε results in changes in the phosphorylation status of their substrates, which can lead to alterations in various cellular processes.
Pharmacokinetics
It has been observed that the compound exhibits a dose response for glucose lowering, suggesting that it is absorbed and distributed in the body to exert its effects
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which CK1γ and CK1ε are involved. One observed effect is a reduction in glucose levels, suggesting that the compound may have potential applications in the treatment of conditions such as diabetes.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparisons
*logP values estimated via density-functional theory (DFT) methods .
Computational and Crystallographic Insights
- Electronic Properties: DFT calculations () predict the 5-chloro group increases electron-withdrawing effects on the pyrimidine ring, enhancing electrophilicity at the C2 position compared to non-chlorinated analogs .
- Conformational Analysis : Multiwfn () could model the pyrrolidinyloxy linker’s flexibility, suggesting torsional angles of 60–120°, which may optimize binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
